Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate
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Overview
Description
Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate is a complex organic compound with the molecular formula C31H29NO9 and a molecular weight of 559.578 g/mol This compound is notable for its unique structure, which includes a chromen-4-one core, a benzoate ester, and a tert-butoxycarbonyl-protected amino acid moiety
Preparation Methods
The synthesis of Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoate ester: This is achieved through esterification reactions, often using methanol and a suitable acid catalyst.
Attachment of the tert-butoxycarbonyl-protected amino acid: This step involves coupling reactions, such as those using carbodiimide reagents, to attach the amino acid moiety to the chromen-4-one core.
Chemical Reactions Analysis
Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acids and alcohols.
Oxidation and Reduction: The chromen-4-one core can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Substitution Reactions: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).
Scientific Research Applications
Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes studies on its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butoxycarbonyl-protected amino acid moiety can be deprotected under physiological conditions, allowing the compound to interact with biological targets more effectively .
Comparison with Similar Compounds
Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate can be compared to similar compounds such as:
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the tert-butoxycarbonyl-protected amino acid moiety but lacks the chromen-4-one core.
Tertiary butyl esters: These compounds share the tert-butoxycarbonyl group but differ in their core structures and overall complexity.
The uniqueness of this compound lies in its combination of a chromen-4-one core with a tert-butoxycarbonyl-protected amino acid, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C31H29NO9 |
---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
methyl 4-[7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C31H29NO9/c1-31(2,3)41-30(36)32-24(16-19-8-6-5-7-9-19)29(35)40-22-14-15-23-25(17-22)38-18-26(27(23)33)39-21-12-10-20(11-13-21)28(34)37-4/h5-15,17-18,24H,16H2,1-4H3,(H,32,36)/t24-/m0/s1 |
InChI Key |
GUIXLSFKHXPFFO-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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